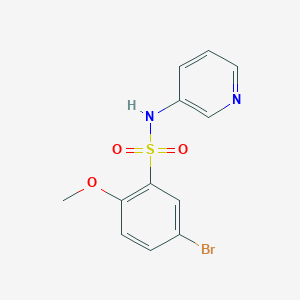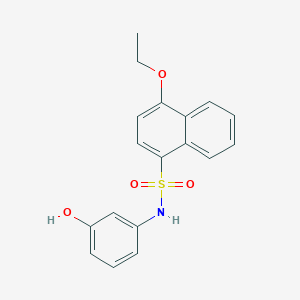
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
作用机制
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide exerts its effects by selectively blocking the PGE2 EP1 receptor, which is known to play a critical role in mediating inflammatory responses and cancer progression. By inhibiting the activity of this receptor, this compound can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the PGE2 EP1 receptor, its well-established synthesis method, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, it also has some limitations, including its relatively low potency compared to other PGE2 receptor antagonists and its potential off-target effects.
未来方向
There are several potential future directions for research involving 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, including:
1. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
2. Development of more potent and selective PGE2 receptor antagonists based on this compound.
3. Investigation of the role of the PGE2 EP1 receptor in cancer metastasis and the potential use of this compound as a therapeutic agent for preventing cancer metastasis.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and inflammation.
合成方法
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-chloro-1-naphthalenesulfonamide with 3-hydroxybenzaldehyde and ethyl bromide. The resulting product is then purified through column chromatography to obtain this compound in high purity.
科学研究应用
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of the PGE2 EP1 receptor in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
属性
分子式 |
C18H17NO4S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3 |
InChI 键 |
AHJLKKQDFIZKMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



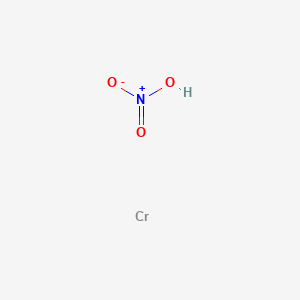
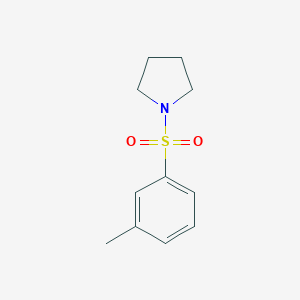


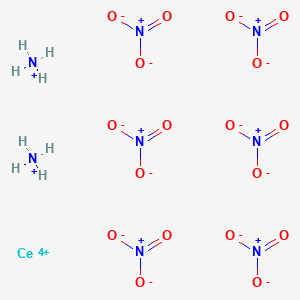
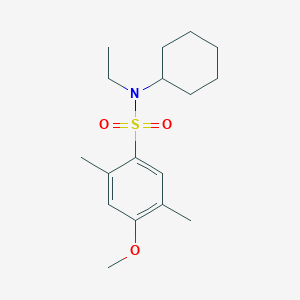
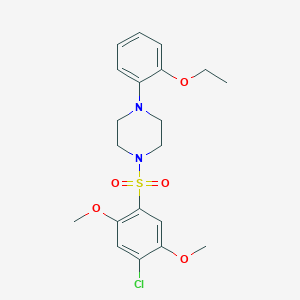
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
